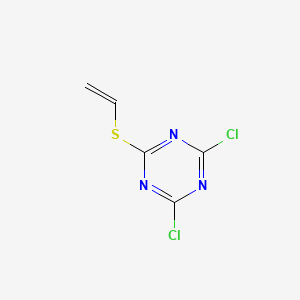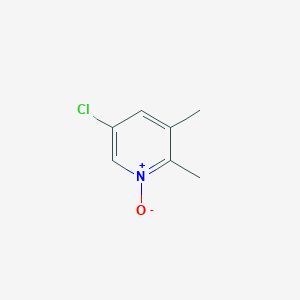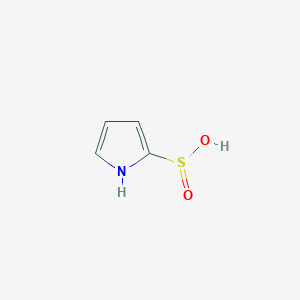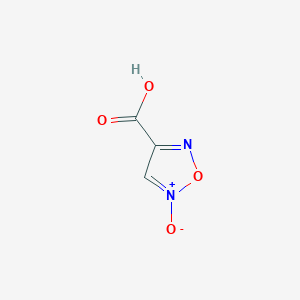
2,4-Dichloro-6-(vinylthio)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(vinylthio)-1,3,5-triazine: is a heterocyclic compound that contains chlorine, sulfur, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with a vinylthiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The vinylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: Electrophiles such as halogens or acids.
Major Products Formed:
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation Reactions: Products include sulfoxides or sulfones.
Addition Reactions: Products include addition compounds with new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Chemistry: 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The vinylthio group plays a crucial role in these interactions, as it can undergo addition or substitution reactions with biological molecules.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-ethylthio-1,3,5-triazine
Comparison: Compared to similar compounds, 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine is unique due to the presence of the vinylthio group. This functional group imparts distinct reactivity and allows for a broader range of chemical transformations. Additionally, the vinylthio group enhances the compound’s ability to interact with biological targets, making it more versatile in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H3Cl2N3S |
|---|---|
Poids moléculaire |
208.07 g/mol |
Nom IUPAC |
2,4-dichloro-6-ethenylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H3Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H,1H2 |
Clé InChI |
MNVZHVDNFFGEDM-UHFFFAOYSA-N |
SMILES canonique |
C=CSC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)

![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)






